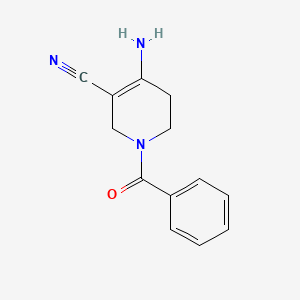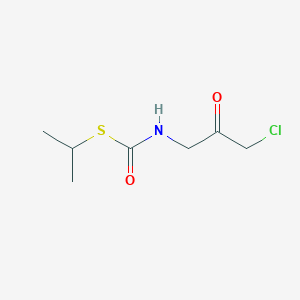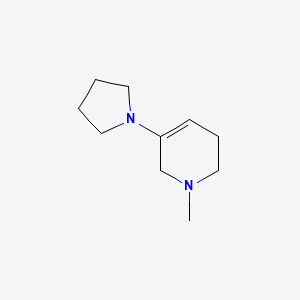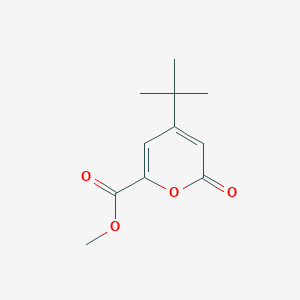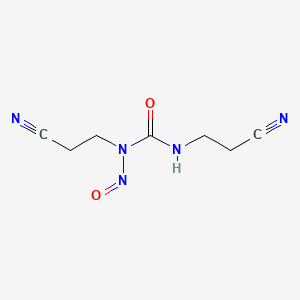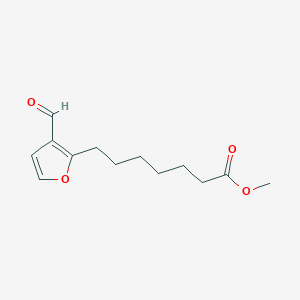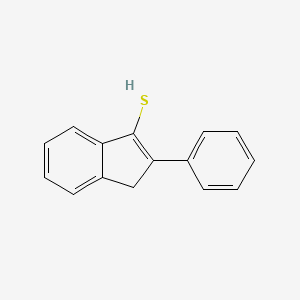![molecular formula C14H14N2 B14596348 N-[(Z)-(3-methylphenyl)methylideneamino]aniline CAS No. 59670-13-2](/img/structure/B14596348.png)
N-[(Z)-(3-methylphenyl)methylideneamino]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-(3-methylphenyl)methylideneamino]aniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation of aniline and an aldehyde or ketone, resulting in the formation of an imine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[(Z)-(3-methylphenyl)methylideneamino]aniline can be synthesized by the condensation reaction between aniline and 3-methylbenzaldehyde. The reaction typically occurs in an ethanol solvent with an acid catalyst such as hydrochloric acid or lemon juice . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-(3-methylphenyl)methylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the imine group can yield secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Nitrosoaniline or nitroaniline derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-[(Z)-(3-methylphenyl)methylideneamino]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-[(Z)-(3-methylphenyl)methylideneamino]aniline involves its interaction with various molecular targets. The imine group can form coordination bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, its aromatic rings can participate in π-π interactions with biological molecules, contributing to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
Aniline: A primary aromatic amine with similar reactivity but lacks the imine group.
N-methylaniline: A secondary amine with a methyl group attached to the nitrogen atom.
N,N-dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
N-[(Z)-(3-methylphenyl)methylideneamino]aniline is unique due to the presence of both an imine group and aromatic rings, which confer distinct chemical reactivity and potential bioactivity. Its ability to form coordination complexes and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
59670-13-2 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
N-[(Z)-(3-methylphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C14H14N2/c1-12-6-5-7-13(10-12)11-15-16-14-8-3-2-4-9-14/h2-11,16H,1H3/b15-11- |
Clave InChI |
GNETXSZEAPXRHD-PTNGSMBKSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)/C=N\NC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=CC=C1)C=NNC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
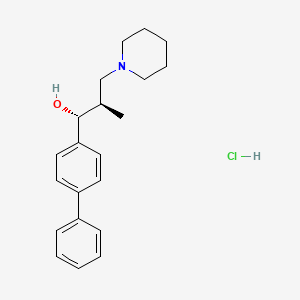
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)
![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)
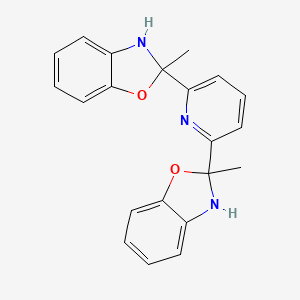
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
